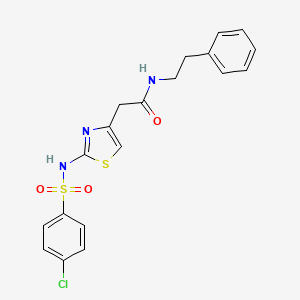

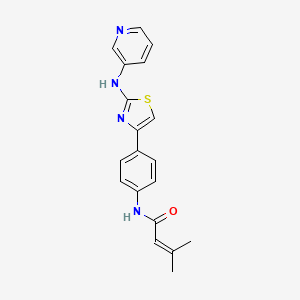

![molecular formula C10H11BO3S B2818154 (7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid CAS No. 1443531-60-9](/img/structure/B2818154.png)

(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid” is an organic compound with the molecular formula C10H11BO3S and a molecular weight of 222.07 . It is a solid substance that is stored in an inert atmosphere, preferably in a freezer under -20°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BO3S/c1-6-3-7-5-9 (11 (12)13)15-10 (7)8 (4-6)14-2/h3-5,12-13H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

This compound can be used in the construction of C-C bonds, such as in the Suzuki-Miyaura cross-coupling reaction . It can also be used to prepare biologically active molecules, such as drug candidates and pesticides .Physical And Chemical Properties Analysis

The compound has a density of 1.31±0.1 g/cm3 and a boiling point of 437.2±55.0 °C . It has a molar refractivity of 60.0±0.4 cm3 and a polar surface area of 78 Å2 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Interactions

- (7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid and related compounds are used in pharmacologically active syntheses, such as in the preparation of 2-(5- and 7-Hydroxy-3-benzo[b]thienyl)ethylamines (Chapman et al., 1973).

- Structural investigations of boronic acids, including those derived from benzo[b]thiophen, have been conducted to understand their interactions, especially in molecular recognition and chemosensing (Zhu et al., 2006).

- Suzuki-Miyaura and Negishi cross-coupling reactions utilize substituted benzothiophene boronic acids as starting materials for the synthesis of various compounds, highlighting the significance of such boronic acids in organic synthesis (Izmer et al., 2006).

Synthesis of Novel Compounds

- Boronic acids derived from benzo[b]thiophen have been employed in the synthesis of photochromic thieno-2H-chromene derivatives, demonstrating their role in the creation of compounds with specific light-responsive properties (Queiroz et al., 2000).

- Synthesis of 5-(4-(substituted [1,1′-biphenyl]-4-yl-methoxy)benzyl)thiazolidine-2,4-diones using microwave irradiation methods, where benzothiophene boronic acids were critical intermediates, showcases the utility of these compounds in green chemistry and medicinal chemistry (Vekariya et al., 2022).

Applications in Pharmacology and Drug Development

- Certain benzo[b]thiophene derivatives, potentially including (7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid, have been explored for their pharmacological activity, such as in the development of antidepressant drugs (Orus et al., 2002).

- The compound has been implicated in the synthesis of radioligands for the GABA receptor in the brain, indicating its potential importance in neuropharmacology (Vos & Slegers, 1994).

Safety and Hazards

Propiedades

IUPAC Name |

(7-methoxy-5-methyl-1-benzothiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO3S/c1-6-3-7-5-9(11(12)13)15-10(7)8(4-6)14-2/h3-5,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSRQVNGCIFRAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)C(=CC(=C2)C)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

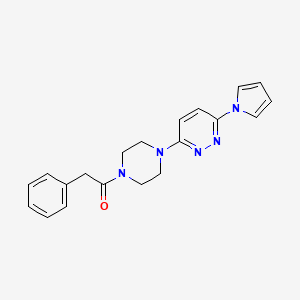

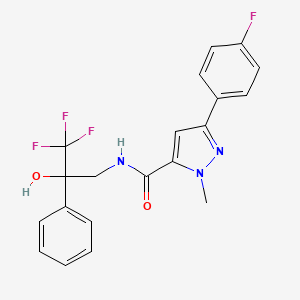

![6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2818074.png)

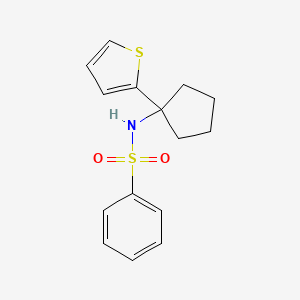

![N-[cyano(2,4-difluorophenyl)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2818080.png)

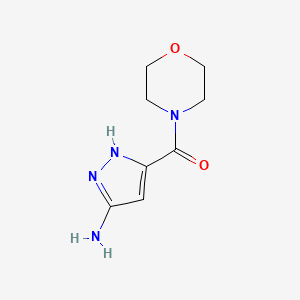

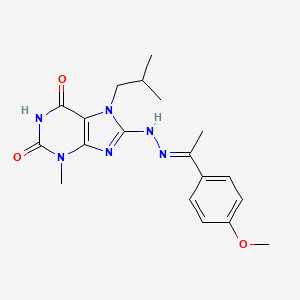

![3-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2818083.png)

![1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2818085.png)

![ethyl 4-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2818088.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2818089.png)

![2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818091.png)